Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromane ring fused with a pyrrolidine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chromane derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The spiro linkage and functional groups present in the compound allow it to interact in unique ways, potentially leading to significant biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spiro compound with a different ring structure.
Tert-butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: A spiro compound with an indoline and pyran ring system.
Uniqueness
What sets tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate apart is its specific combination of a chromane and pyrrolidine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(21)19-8-7-18(11-19)10-14(20)13-9-12(22-4)5-6-15(13)23-18/h5-6,9H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYTZUWOZQXSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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